1,2,4-Oxadiazole Bioisosteric Replacement Yields 52 nM MAO B Inhibitor with >192-Fold Selectivity vs. MAO A
In a direct head-to-head design study, the bioisosteric introduction of a 1,2,4-oxadiazole ring into a 5-substituted-1H-indazole scaffold produced compound 20, which exhibited an IC₅₀ of 52 nM against human MAO B and a selectivity index (SI) greater than 192 over MAO A [1]. This represents the most potent and selective hMAO B inhibitor in the series, demonstrating the functional advantage of the 1,2,4-oxadiazole motif over alternative heterocyclic linkers in conferring both potency and isoform selectivity [1].
| Evidence Dimension | hMAO B inhibitory potency and selectivity |
|---|---|
| Target Compound Data | Compound 20 (1,2,4-oxadiazole-containing): IC₅₀ = 52 nM, SI (MAO B/A) > 192 |
| Comparator Or Baseline | Other heterocyclic modifications in the same 5-substituted-1H-indazole series (exact comparator structures varied; the 1,2,4-oxadiazole modification was the most potent and selective among all evaluated structural modifications) |
| Quantified Difference | The 1,2,4-oxadiazole modification provided the highest potency (52 nM) and selectivity (>192-fold) in the series |
| Conditions | In vitro enzymatic assay using recombinant human MAO A and MAO B |
Why This Matters
This demonstrates that the 1,2,4-oxadiazole scaffold, of which tert-butyl 1,2,4-oxadiazol-3-ylcarbamate is a protected derivative, can confer superior target potency and isoform selectivity compared to other heterocyclic linkers when employed as a bioisostere, making it a preferred choice for medicinal chemistry programs targeting MAO B or requiring high target selectivity.
- [1] Rullo M, La Spada G, Miniero DV, Gottinger A, Catto M, Delre P, et al. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. Eur J Med Chem. 2023;255:115388. doi:10.1016/j.ejmech.2023.115388. View Source
